What is L-Leucine 7-amido-4-methylcoumarin hydrochloride?
What is L-Leucine 7-amido-4-methylcoumarin hydrochloride?
Technical Monograph: L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC)
Molecular Identity & Physiochemical Profile
L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC HCl) is a high-sensitivity fluorogenic substrate designed for the kinetic analysis of leucine aminopeptidase (LAP) and related cytosolic exopeptidases.[1] Unlike colorimetric substrates (e.g., Leu-pNA), Leu-AMC offers superior dynamic range and sensitivity, making it the standard for high-throughput screening (HTS) in drug discovery and clinical enzymology.[1]
Table 1: Physiochemical Specifications
| Property | Specification |
| IUPAC Name | (2S)-2-amino-4-methyl-N-(4-methyl-2-oxo-chromen-7-yl)pentanamide; hydrochloride |
| CAS Number | 62480-44-8 |
| Molecular Formula | |
| Molecular Weight | 324.80 g/mol |
| Solubility | Soluble in DMSO (>25 mg/mL), Methanol.[1] Sparingly soluble in water.[1][2][3] |
| Excitation (Ex) | 365–380 nm (Product: AMC) |
| Emission (Em) | 440–460 nm (Product: AMC) |
| Storage | -20°C, desiccated, protected from light.[1] Stability >12 months. |
Mechanistic Principles of Fluorogenesis
The utility of Leu-AMC relies on the "Profluorescent Switch" mechanism.[1] The substrate itself is essentially non-fluorescent (or weakly fluorescent at shorter wavelengths) because the amide linkage quenches the coumarin fluorophore.
The Reaction: Leucine Aminopeptidase (LAP) specifically recognizes the N-terminal L-Leucine residue.[1][4] It hydrolyzes the peptide bond between the leucine and the coumarin ring. This cleavage releases free 7-amino-4-methylcoumarin (AMC).[1]
Expert Insight: The protonation state of the released AMC is critical. The free amine of AMC has a pKa of ~7.7. Maximum fluorescence occurs when the amine is deprotonated. Therefore, assays performed at pH 7.0–8.0 allow for real-time kinetic monitoring, whereas acidic environments will quench the signal.[1]
Figure 1: Hydrolytic cleavage mechanism of Leu-AMC by Leucine Aminopeptidase.[1]
Optimized Assay Protocol: Kinetic Workflow
Objective: Quantify LAP activity in biological samples (tissue homogenate, serum, or purified enzyme).
Trustworthiness Check (Self-Validation): Do not rely on Relative Fluorescence Units (RFU) alone. RFU is arbitrary and instrument-dependent.[1] You must generate a standard curve of free AMC (Product) under identical buffer conditions to convert RFU to specific activity (µmol/min/mg).
Reagent Preparation
-
Stock Solution (100 mM): Dissolve 32.5 mg of Leu-AMC HCl in 1 mL of anhydrous DMSO. Vortex until clear. Note: Store aliquots at -20°C. Avoid freeze-thaw cycles.
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. (Optional: Add 1 mM
or if the specific LAP isoform requires divalent cations). -
Substrate Working Solution: Dilute Stock to 2 mM in Assay Buffer (50x concentrate).
Experimental Workflow (96-Well Plate)
| Step | Component | Volume | Notes |
| 1 | Sample | 10–50 µL | Enzyme, Lysate, or Buffer (Blank) |
| 2 | Buffer | to 90 µL | Adjust volume to standardize |
| 3 | Pre-Incubation | - | 10 mins @ 37°C to equilibrate temp |
| 4 | Substrate Start | 10 µL | Add 2 mM Working Sol (Final: 200 µM) |
| 5 | Measurement | - | Kinetic Mode : Read every 60s for 30 mins |
Instrument Settings:
-
Excitation: 365 nm (Bandwidth 9 nm)
-
Emission: 440 nm (Bandwidth 20 nm)
-
Gain: Set using the highest standard (e.g., 10 µM Free AMC) to 90% saturation.
Figure 2: Step-by-step kinetic assay workflow for LAP activity quantification.[1]
Applications in Drug Discovery & Diagnostics
High-Throughput Screening (HTS)
Leu-AMC is the substrate of choice for screening inhibitors of M1 and M17 metalloproteases (e.g., Bestatin analogues).[1]
-
Advantage: The large Stokes shift (separation between Ex and Em spectra) minimizes interference from autofluorescent small molecules in compound libraries.
-
Z-Factor: Assays properly optimized with Leu-AMC typically yield Z' factors > 0.7, indicating robust screening performance.[1]
Clinical & Microbial Diagnostics
-
Hepatobiliary Disease: Serum LAP levels mimic Alkaline Phosphatase (ALP) but are not elevated in bone disease. Leu-AMC allows specific differentiation of liver vs. bone pathology.[1]
-
Microbial ID: Used to profile proteolytic activity in bacteria.[1] For example, Pseudomonas aeruginosa and certain Streptococcus species exhibit high LAP activity, distinguishable using Leu-AMC panels.[1]
Troubleshooting & Quality Control
Issue: High Background Fluorescence
-
Cause: Spontaneous hydrolysis of the substrate.
-
Fix: Check the pH.[2][5][6][7][8][9] At pH > 9.0, Leu-AMC is unstable.[1] Ensure stock solution is in high-grade anhydrous DMSO.
Issue: Non-Linear Kinetics
-
Cause: Substrate depletion or Inner Filter Effect.[1]
-
Fix: Ensure <10% of the substrate is consumed during the measurement window. If the sample is too active, dilute the lysate.
Issue: Low Signal
-
Cause: pH Mismatch.[1]
-
Fix: AMC fluorescence is pH-dependent.[1] If your enzyme requires acidic pH (e.g., Lysosomal Cathepsins), you cannot read kinetically.[1] You must run the reaction at acidic pH, then add a Stop Solution (e.g., 1M Tris pH 10.0) to raise the pH and deprotonate the AMC before reading.
References
- Matsui, T., et al. (1982). Fluorometric assay for leucine aminopeptidase activity in human serum. Clinica Chimica Acta.
-
PubChem. (n.d.).[1][3] Compound Summary: L-Leucine-7-amido-4-methylcoumarin hydrochloride.[1][10][11][12][13] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. himedialabs.com [himedialabs.com]
- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ubpbio.com [ubpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Leu-AMC hydrochloride, Fluorogenic leucine aminopeptidase substrate (CAS 62480-44-8) | Abcam [abcam.com]
- 13. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]
